molecular formula C10H9FO2 B2419660 3-(4-Fluorophenyl)-2-methylacrylic acid CAS No. 210110-49-9; 22138-72-3

3-(4-Fluorophenyl)-2-methylacrylic acid

Cat. No.: B2419660
CAS No.: 210110-49-9; 22138-72-3
M. Wt: 180.178
InChI Key: AQQMERSMRLTKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-2-methylacrylic acid is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.178. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQMERSMRLTKCK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)F)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimized synthetic routes for 3-(4-fluorophenyl)-2-methylacrylic acid, and how can purity be ensured?

The compound is synthesized via a two-step procedure involving condensation of an aromatic aldehyde (e.g., 4-fluorobenzaldehyde) with an anhydride in the presence of potassium carbonate. Key parameters include:

  • Catalyst selection : Base catalysts like K₂CO₃ facilitate the Knoevenagel condensation.
  • Temperature control : Reflux conditions (e.g., 12 hours at 80–100°C) ensure completion.
  • Purification : Acidification to pH 6.0 precipitates the product, followed by recrystallization or column chromatography for purity. Characterization via NMR (¹H/¹³C), FTIR, and mass spectrometry is critical for confirming structure and purity .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Standard methods include:

  • NMR spectroscopy : To resolve the fluorophenyl, methyl, and acrylic proton environments.
  • X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding patterns.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns. Cross-referencing with computational models (e.g., DFT) enhances structural validation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Evaluates thermal decomposition.
  • HPLC monitoring : Tracks degradation products over time in solvents (e.g., DMSO, ethanol).
  • Light sensitivity tests : UV-Vis spectroscopy under accelerated light exposure. Stability is improved by storing the compound in inert atmospheres (argon) at –20°C .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into metal coordination complexes?

The carboxylate group enables chelation with metals like Zn(II). In one study:

  • Coordination mode : Bidentate binding via the carboxylate oxygen atoms.
  • Ligand design : Combining with N-donor ligands (e.g., 1,10-phenanthroline) enhances complex stability.
  • Biological relevance : Zinc complexes derived from this ligand showed antimicrobial activity (MIC: 8–32 µg/mL) and cytotoxicity against cancer cells (IC₅₀: 12–25 µM) .

Q. How does stereochemistry influence the compound’s reactivity in pharmaceutical intermediates?

  • Chiral synthesis : Use of optically active precursors (e.g., (+)-3-chloro-2-methyl-2-hydroxypropionic acid) retains enantiopurity in derivatives.
  • Case study : A derivative, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid, is a key intermediate in bicalutamide (anti-androgen drug) synthesis. No racemization occurs during sulfonation, critical for bioactivity .

Q. What methodological approaches resolve contradictions in reported biological activities of this compound?

Discrepancies in cytotoxicity or antimicrobial efficacy may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays).
  • Structural analogs : Compare activity of derivatives (e.g., methyl ester vs. free acid forms).
  • Solubility factors : Use DMSO carriers at ≤0.1% to avoid false negatives. Replicating studies with orthogonal assays (e.g., flow cytometry for apoptosis) validates findings .

Q. How can derivatization of this compound enhance its utility in materials science?

  • Polymer functionalization : Copolymerization with methyl methacrylate yields fluorescent polymers. Protonation of pendant amines alters photophysical properties (e.g., PET quenching), enabling applications in pH-sensitive imaging .
  • Post-synthetic modifications : Click chemistry (e.g., azide-alkyne cycloaddition) introduces bioorthogonal handles for drug conjugates .

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